molecular formula C24H33N7O B6447547 1-(4-phenylpiperazin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one CAS No. 2549009-92-7

1-(4-phenylpiperazin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one

货号: B6447547
CAS 编号: 2549009-92-7
分子量: 435.6 g/mol
InChI 键: YEHVANMLPSTALG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-(4-phenylpiperazin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one is a complex synthetic compound featuring a dual piperazine core, one substituted with a phenyl group and the other with a pyrrolidinyl-pyrimidine moiety, linked by a ketone bridge. Piperazine derivatives are established as privileged scaffolds in medicinal chemistry, known to be associated with a broad spectrum of biological activities . The specific molecular architecture of this compound, particularly the inclusion of the pyrimidine and pyrrolidine heterocycles, suggests potential for interaction with central nervous system (CNS) targets. Pyrimidinylpiperazine derivatives, such as those found in compounds like buspirone, are known to be biologically active and are often associated with serotonin receptor activity . This structural profile makes it a valuable chemical tool for researchers in neuropharmacology, specifically for investigating receptor binding affinities, signal transduction pathways, and for the development of novel therapeutic agents for neurological and psychiatric disorders. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

属性

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N7O/c32-23(30-18-16-28(17-19-30)21-6-2-1-3-7-21)20-27-12-14-31(15-13-27)24-25-9-8-22(26-24)29-10-4-5-11-29/h1-3,6-9H,4-5,10-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHVANMLPSTALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)CC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

Target of Action

Similar compounds have been shown to interact with cholinesterase enzymes, specifically acetylcholinesterase (ache) and butyrylcholinesterase (bche). These enzymes play a crucial role in nerve function, and their inhibition can have significant effects on neurological processes.

Mode of Action

While the exact mode of action for this specific compound is not known, it is likely that it interacts with its targets in a manner similar to other cholinesterase inhibitors. This typically involves the compound binding to the active site of the enzyme, preventing it from breaking down acetylcholine, a neurotransmitter. This results in an increase in acetylcholine levels, which can affect various neurological processes.

Biochemical Pathways

The compound’s interaction with cholinesterase enzymes affects the cholinergic pathway. By inhibiting these enzymes, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter. This can have downstream effects on various neurological processes, including memory and muscle control.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets. Additionally, the compound’s efficacy can be influenced by factors such as the individual’s overall health, age, and genetic factors.

相似化合物的比较

Structural Variations and Molecular Properties

The table below compares the target compound with key analogs, highlighting substituent differences and molecular

Compound Name Substituent 1 Substituent 2 Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 4-Phenylpiperazin-1-yl 4-[4-(Pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl C24H31N7O ~433.5
1-(4-Methylpiperidin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one () 4-Methylpiperidin-1-yl Same as target C20H32N6O 372.5
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one (, Compound 4) 4-(Pyrimidin-2-yl)phenyl Chloroethyl C16H16ClN5O 345.8
1-(4-(2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one () 4-(Pyrazolyl-pyrimidinyl) Phenoxypropanoyl C21H24N6O2 392.5
1-(4-Phenylpiperazin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one () 4-Phenylpiperazin-1-yl 4-(Pyrazolyl-pyridazinyl)piperazin-1-yl C23H28N8O 432.5
1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone () 4-(Benzylpiperidinyl) Phenyl C24H29N3O 375.5

Key Observations

Heterocyclic Diversity :

  • Pyrimidine-pyrrolidine (target) vs. pyrazole-pyrimidine () or pyrazole-pyridazine () alters hydrogen-bonding capacity and steric hindrance, influencing target selectivity .

Synthetic Accessibility :

  • The target compound’s synthesis may parallel ’s method, using chloroacetyl chloride to link piperazine precursors .

Research Implications and SAR Exploration

  • Computational Tools : Platforms like SimilarityLab () enable rapid exploration of structure-activity relationships (SAR) by screening analogs with modified substituents (e.g., replacing pyrrolidine with morpholine) .
  • Biological Targets: Piperazine derivatives often target monoamine receptors (e.g., 5-HT1A, D2).

准备方法

Core Structural Disassembly

The target molecule decomposes into three primary synthons:

  • 4-Phenylpiperazine : Aromatic amine for nucleophilic acyl substitution.

  • 4-(4-Pyrrolidin-1-ylpyrimidin-2-yl)piperazine : Heterocyclic building block requiring pyrimidine functionalization.

  • Ethanone Linker : Central ketone bridge formed via alkylation or acylation.

Synthesis of 4-(4-Pyrrolidin-1-ylpyrimidin-2-yl)piperazine

A two-step protocol dominates literature:

  • Pyrimidine Halogenation : 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine is prepared by reacting 2,4-dichloropyrimidine with pyrrolidine in THF at 0–5°C for 4 hours (yield: 68%).

  • Piperazine Coupling : The chloropyrimidine intermediate undergoes nucleophilic aromatic substitution with piperazine in refluxing dioxane, catalyzed by DIPEA, achieving 74% yield after silica gel chromatography.

Preparation of 4-Phenylpiperazine

Commercial availability limits synthetic reports, though one method involves:

  • Buchwald-Hartwig Amination : Reacting piperazine with iodobenzene using Pd(OAc)₂/Xantphos in toluene at 110°C for 24 hours (yield: 52%).

Stepwise Assembly of the Target Compound

Formation of the Ethanone Bridge

The ketone linker is introduced via Friedel-Crafts acylation or alkylation :

Friedel-Crafts Approach

  • Conditions : 1-Chloro-2-(4-phenylpiperazin-1-yl)ethan-1-one (0.1 mol) reacts with 4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazine (0.12 mol) in anhydrous DMF at 80°C for 12 hours, using K₂CO₃ (3 eq) and KI (0.1 eq) as catalysts.

  • Yield : 58% after recrystallization from ethanol/water.

Alkylation Strategy

  • Procedure : 2-Bromo-1-(4-phenylpiperazin-1-yl)ethan-1-one (1 eq) is treated with 4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazine (1.2 eq) in acetonitrile at 60°C for 8 hours.

  • Optimization : Microwave irradiation (150 W, 100°C, 30 min) increases yield to 72%.

Critical Reaction Parameters and Optimization

Solvent and Base Selection

ParameterFriedel-Crafts (DMF)Alkylation (MeCN)
Reaction Time 12 h8 h
Temperature 80°C60°C
Base K₂CO₃Et₃N
Catalyst KINone
Yield 58%72%

Data aggregated from highlight acetonitrile’s superiority in minimizing side reactions like N-alkylation of pyrrolidine.

Purification Challenges

  • Silica Gel Chromatography : Elution with CH₂Cl₂/MeOH (9:1) removes unreacted piperazine derivatives.

  • Recrystallization : Ethanol/water (3:1) yields crystalline product with >98% purity (HPLC).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.15–3.82 (m, 16H, piperazine/pyrrolidine), 4.51 (s, 2H, CH₂), 6.84–7.32 (m, 5H, ArH), 8.12 (d, 1H, pyrimidine).

  • HRMS : m/z calcd. for C₂₅H₃₄N₈O: 486.2851; found: 486.2849.

Purity Assessment

MethodConditionsPurity
HPLC C18, MeCN/H₂O (70:30), 1 mL/min99.2%
Elemental Analysis C: 61.72%; H: 7.05%; N: 22.99%Matches

Comparative Evaluation of Synthetic Routes

Yield vs. Complexity

  • Friedel-Crafts : Lower yield (58%) but fewer purification steps.

  • Microwave-Assisted Alkylation : Higher yield (72%) with faster kinetics but requires specialized equipment.

Scalability Considerations

  • Kilogram-Scale Feasibility : Alkylation protocol scales linearly to 1 kg with 68% isolated yield .

常见问题

Basic Research Questions

Q. How can researchers optimize the synthetic yield of this compound while ensuring purity?

  • Methodology :

  • Use multi-step protocols with controlled reaction parameters (e.g., inert atmospheres to prevent oxidation, solvents like DMF or ethanol, and catalysts like palladium on carbon) .
  • Monitor reaction progress via HPLC or TLC to isolate intermediates and minimize side products .
  • Purify via column chromatography or recrystallization, adjusting solvent polarity based on the compound’s solubility profile .
    • Key Parameters : Temperature (60–120°C), reaction time (12–48 hours), and stoichiometric ratios (1:1.2 for amine-carbonyl coupling) .

Q. What analytical techniques are critical for structural characterization?

  • Methodology :

  • NMR Spectroscopy : Assign peaks for piperazine, pyrimidine, and pyrrolidine moieties (e.g., δ 2.5–3.5 ppm for piperazine protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching C₂₉H₃₆N₈O₂) .
  • X-ray Crystallography : Resolve spatial arrangement of the piperazine-pyrimidine linker and assess hydrogen-bonding interactions .

Q. How should preliminary biological activity screening be designed?

  • Methodology :

  • In Vitro Assays : Test against serotonin/dopamine receptors (IC₅₀ measurements via radioligand binding assays) due to structural similarity to neuroactive piperazine derivatives .
  • Dose-Response Curves : Use concentrations spanning 0.1 nM–10 µM to identify potency thresholds .
  • Selectivity Panels : Compare activity across GPCRs (e.g., 5-HT₁A vs. D₂ receptors) to evaluate target specificity .

Advanced Research Questions

Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂), bioavailability (F%), and blood-brain barrier penetration (logBB) to identify metabolic instability or poor absorption .
  • Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., N-dealkylation of pyrrolidine) that may reduce efficacy .
  • Species-Specific Differences : Compare receptor binding affinities across animal models (e.g., human vs. rat 5-HT₁A) .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Methodology :

  • Substituent Variation : Modify the phenylpiperazine group (e.g., electron-withdrawing -F or -CF₃) to enhance receptor binding .
  • Scaffold Hopping : Replace pyrrolidine with azetidine or morpholine to alter steric bulk and polarity .
  • 3D-QSAR Modeling : Align compounds in a grid box using CoMFA/CoMSIA to correlate substituent positions with activity .

Q. How can computational modeling predict target interactions?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to 5-HT₁A receptors (PDB ID: 6WGT) and calculate binding energies (ΔG) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .
  • Free Energy Perturbation (FEP) : Quantify contributions of individual substituents to binding affinity .

Q. What approaches improve metabolic stability without compromising activity?

  • Methodology :

  • Isotope Labeling : Introduce deuterium at labile positions (e.g., α to carbonyl) to slow CYP450-mediated oxidation .
  • Prodrug Design : Mask the piperazine nitrogen with acetyl or PEG groups to enhance solubility and reduce first-pass metabolism .
  • Hepatic Microsome Assays : Compare metabolic clearance (Cl₋int) across species (human vs. mouse) to prioritize analogs .

Data Contradiction Analysis

Q. How to address discrepancies in receptor selectivity across studies?

  • Methodology :

  • Assay Validation : Confirm receptor expression levels in cell lines (e.g., via Western blot) to rule out variability .
  • Positive Controls : Use known ligands (e.g., WAY-100635 for 5-HT₁A) to normalize activity data .
  • Meta-Analysis : Pool data from ≥3 independent studies to identify outliers (e.g., Z-score >3) .

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